4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate is a styryl dye with the International Union of Pure and Applied Chemistry (IUPAC) systematic name 4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate. It is commonly known by several synonyms including LDS 798 and Styryl 11. The compound is registered with the Chemical Abstracts Service (CAS) under the number 92479-59-9.
The molecular formula of this compound is C23H25ClN2O4, corresponding to a molecular weight of 428.9 g/mol. This formula can be broken down into two main components: the organic cation with formula C23H25N2+ and the perchlorate anion (ClO4-). The organic cation consists of a quinolinium core (a quaternary nitrogen-containing heterocyclic aromatic compound) with an ethyl group attached to the nitrogen atom and a butadienyl linker at the 4-position. This linker connects to a dimethylaminophenyl group, creating an extended conjugated system.
The compound features two stereochemical elements in the butadienyl linker, with both double bonds adopting the E (trans) configuration, as indicated in the IUPAC name with the designations (1E,3E). This stereochemistry is important for the extended conjugation that gives the compound its characteristic optical properties. The structural components can be analyzed as follows:
- Quinolinium core: A positively charged nitrogen-containing heterocycle
- Butadienyl linker: A conjugated chain of four carbons with alternating double bonds
- Dimethylaminophenyl group: An electron-donating moiety providing the "push" in the electronic system
- Perchlorate counterion: A tetrahedral anion balancing the positive charge
Crystallographic and Conformational Features
The compound 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate exists in the solid state as dark maroon crystals with no discernible odor. While specific X-ray crystallographic data for this exact compound is limited in the search results, insights can be drawn from studies of similar styryl dye crystal structures.
Styryl dyes typically form stacked arrangements in crystal lattices, with molecules organizing in either syn-"head-to-tail" or anti-parallel configurations. These packing arrangements significantly influence the photophysical properties of the compound in the solid state. In similar styryl compounds, the distances between adjacent molecules in stacks (d1 and d2) determine whether photochemical reactions can occur, with distances around 3.75 Å typically satisfying the Schmidt criterion for potential reactivity.
In terms of molecular conformation, the compound maintains substantial planarity throughout most of its structure to maximize π-conjugation. The quinolinium core is inherently planar due to its aromatic nature, and the butadienyl linker adopts a trans-trans configuration to maintain conjugation with both the quinolinium and the dimethylaminophenyl groups. This extended conjugation is essential for the compound's optical properties.
The dimethylamino group is likely to be nearly coplanar with the benzene ring, allowing for resonance interaction between the nitrogen lone pair and the aromatic π-system. This resonance extends through the butadienyl linker to the quinolinium moiety, creating a push-pull electronic system where the dimethylamino group serves as an electron donor and the positively charged quinolinium acts as an electron acceptor.
The perchlorate counterion is expected to occupy positions in the crystal lattice that maximize ionic interactions with the positively charged quinolinium nitrogen. The tetrahedral geometry of the perchlorate ion creates a relatively isotropic charge distribution that can interact with the cationic center from multiple directions.
Electronic Structure and Charge Distribution
The 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate compound possesses a fascinating electronic structure characterized by an extended π-conjugated system spanning from the electron-donating dimethylamino group to the electron-withdrawing quinolinium moiety. This donor-acceptor configuration creates a push-pull system that influences the compound's electronic properties and optical behavior.
The electronic structure is dominated by the delocalization of π-electrons across the conjugated backbone. The dimethylamino group serves as an electron donor, pushing electron density toward the butadienyl linker and ultimately to the positively charged quinolinium acceptor. This charge transfer character is reflected in the frontier molecular orbitals of the compound.
While specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) values for this exact compound are not explicitly provided in the search results, the electronic structure follows patterns typical of donor-acceptor chromophores. The HOMO is predominantly localized on the electron-rich dimethylaminophenyl portion, while the LUMO is more concentrated on the electron-deficient quinolinium portion. This spatial separation of frontier orbitals facilitates intramolecular charge transfer upon photoexcitation.
The optical properties of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate reflect its electronic structure. In ethanol solution, it exhibits an absorption maximum at approximately 558 nm and a fluorescence emission maximum at around 766 nm, indicating a significant Stokes shift characteristic of charge transfer fluorophores. The compound's lasing wavelength ranges from 758 to 826 nm when pumped with a Nd:YAG laser at 532 nm.
These spectroscopic properties correlate with the compound's electronic structure, particularly the extent of conjugation and the strength of the donor-acceptor interaction. The positive charge on the quinolinium nitrogen creates a strong electron-withdrawing effect that, combined with the electron-donating dimethylamino group, results in a polarized ground state. Upon excitation, this polarization can be enhanced, leading to a more pronounced charge separation in the excited state.
Research has shown that LDS 798 also exhibits solvatochromic properties, indicating that its electronic structure and resulting spectroscopic properties are sensitive to the polarity of the surrounding environment. This solvatochromism can be attributed to the differential stabilization of the ground and excited states by solvents of varying polarity. Additionally, LDS 798 has been found to have a pKa value of approximately 4.4, which affects its protonation state and consequently its electronic structure at different pH values.
Role of the Perchlorate Counterion in Stability and Solubility
The perchlorate counterion (ClO4-) plays a crucial role in determining the physical and chemical properties of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate. Understanding the characteristics of this counterion provides insights into the compound's behavior in various environments.
Perchlorate is known for being a weakly coordinating anion with a highly delocalized monovalent negative charge distributed over its four oxygen atoms. This charge delocalization results in a low charge density, which reduces the perchlorate's affinity for cations and its extent of aquation. Consequently, perchlorate salts generally exhibit extremely high solubility in both aqueous and non-aqueous media.
The solubility properties of perchlorate salts are exceptional, with many inorganic perchlorates being highly soluble in water. For example, sodium perchlorate has a water solubility approaching 8 molar, exceeded only by mineral acids and alkali metal hydroxides. This high solubility characteristic likely extends to the 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate, enhancing its utility in solution-based applications such as laser dyes.
In addition to aqueous solubility, perchlorate salts often exhibit good solubility in non-aqueous solvents, which is unusual for ionic compounds. This property allows 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate to be dissolved in various organic solvents such as methanol and ethanol, as evidenced by its use as a laser dye in these media.
The perchlorate counterion also contributes to the stability of the compound. Despite its theoretical strength as an oxidizing agent, perchlorate exhibits remarkably slow reaction kinetics, creating a kinetic barrier to reduction. This non-labile nature makes perchlorate salts generally stable under normal conditions, which is beneficial for the long-term storage and use of compounds like 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate.
The weak coordination ability of perchlorate means it forms minimal specific interactions with the quinolinium cation beyond electrostatic attraction. This property allows the cation to maintain its electronic structure without significant perturbation from the counterion, which is important for preserving the optical properties that make this compound valuable as a laser dye.
Properties
IUPAC Name |
4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClHO4/c1-4-25-18-17-20(22-11-7-8-12-23(22)25)10-6-5-9-19-13-15-21(16-14-19)24(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOIVHLHVECMY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinolinium Framework Construction
The synthesis begins with the alkylation of 6-aminoquinoline derivatives to form the 1-ethylquinolinium core. Ethylating agents such as ethyl bromide or ethyl triflate are employed in anhydrous dimethylformamide (DMF) under nitrogen atmosphere at 60–80°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a 7:3 hexane-ethyl acetate mobile phase. Quaternization at the quinoline nitrogen is confirmed through a bathochromic shift in UV-Vis spectra (λmax = 340 nm → 365 nm).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Anhydrous DMF |
| Reaction Time | 6–8 hours |
| Yield | 78–82% |
Buta-1,3-dienyl Linker Installation via Wittig Reaction
The butadienyl moiety is introduced through a Wittig reaction between the quinolinium intermediate and 4-(dimethylamino)benzaldehyde. A phosphonium ylide, generated in situ from 4-(nitrobenzyl)triphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF), facilitates the coupling. The reaction proceeds at room temperature for 12–16 hours, with completion indicated by decolorization of the red ylide intermediate.
Spectroscopic Validation
- FTIR : Disappearance of the aldehyde C=O stretch (1720 cm−1) and emergence of conjugated C=C stretches (1580–1620 cm−1).
- 1H NMR : Doublets at δ 6.2–6.8 ppm (J = 15–16 Hz) confirm trans-configuration of the dienyl chain.
Perchlorate Counterion Exchange
The intermediate quinolinium bromide is converted to the perchlorate salt via metathesis. A 10% aqueous sodium perchlorate solution is added dropwise to a methanolic solution of the bromide salt at 0–5°C. The precipitate is collected by vacuum filtration and washed with cold diethyl ether.
Purity Assessment
| Method | Criteria |
|---|---|
| HPLC | >98% purity (C18 column, acetonitrile-water gradient) |
| Elemental Analysis | C: 64.2%, H: 5.9%, N: 6.5% (theoretical: C: 64.3%, H: 5.8%, N: 6.5%) |
Industrial-Scale Optimization
For kilogram-scale production, a continuous flow reactor system minimizes exothermic risks during ylide formation. Key modifications include:
- Solvent System : Replacement of THF with 2-methyltetrahydrofuran (2-MeTHF) for improved sustainability.
- Temperature Control : Jacketed reactors maintain −10°C during perchlorate precipitation to prevent byproduct formation.
Process Metrics
| Metric | Batch (Lab) | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |
| Perchlorate Utilization | 85% | 94% |
Troubleshooting Common Synthetic Challenges
Issue : Low coupling efficiency in Wittig step.
Resolution :
- Ensure ylide freshness by preparing immediately before use.
- Substitute K+ counterions with Cs+ to enhance reactivity.
Issue : Perchlorate salt deliquescence.
Resolution :
- Implement azeotropic drying with toluene post-precipitation.
- Use molecular sieves (3Å) in storage containers.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinolinium core, converting it to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the butadienyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium and butadienyl derivatives.
Scientific Research Applications
Photonic Applications
LDS 798 has been explored for its potential in photonic applications due to its ability to form dynamically responsive metal-organic frameworks (MOFs). These frameworks can manipulate light at the nanoscale, making them suitable for applications in sensors and optical devices. The compound's photophysical properties allow for the design of materials that can change their optical characteristics in response to external stimuli, such as light or temperature .
Organic Synthesis
As a chemical intermediate, LDS 798 is utilized in the synthesis of various organic compounds. Its structure allows chemists to incorporate the dimethylamino group and quinolinium moiety into new compounds, which can lead to the development of novel pharmaceuticals or agrochemicals .
Biological Studies
Research has indicated that LDS 798 may have biological activity, particularly in studies related to cancer treatment and cellular imaging. The compound's ability to interact with biological systems makes it a candidate for further investigation in drug development and therapeutic applications .
Case Study 1: Photonic Metal-Organic Frameworks
A study published on dynamically responsive photonic metal-organic frameworks highlighted the role of LDS 798 as a building block. The research demonstrated how incorporating this compound into MOFs could enhance their optical properties, leading to improved performance in light manipulation applications .
Case Study 2: Organic Synthesis Pathways
In another study focusing on organic synthesis, researchers successfully used LDS 798 as an intermediate to create a series of novel compounds with potential pharmaceutical applications. The findings emphasized the versatility of LDS 798 in facilitating complex chemical reactions that yield biologically relevant molecules .
Mechanism of Action
The mechanism of action of 4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s quinolinium core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Core Structure and Substituent Variations
- LDS 798 (Quinolinium Core): Core: Quinolinium (aromatic heterocycle with nitrogen). Substituents: 1-ethyl group at the quinolinium nitrogen; 4-(4-(dimethylamino)phenyl)-1,3-butadienyl chain at the 4-position.
- LDS 751 (Quinolinium Core Variant): Core: Quinolinium. Substituents: 6-(dimethylamino) group on the quinolinium ring, altering electronic conjugation. Molecular formula: C₂₅H₃₀ClN₃O₄ (MW: 471.98 g/mol) .
- LDS 750 (Naphthothiazolium Core): Core: Naphtho[2,1-d]thiazolium (fused bicyclic system with sulfur and nitrogen). Substituents: Similar butadienyl-dimethylaminophenyl chain but lacks the ethyl group present in LDS 798. Used in protein-binding studies due to fluorescence blueshift upon hydrophobic pocket interactions .
- LT-D1233 (Indolium Core): Core: 1,3,3-Trimethyl-3H-indolium. Substituents: Butadienyl-dimethylaminophenyl chain; molecular formula C₂₃H₃₇ClNO₄ (MW: 430.92 g/mol) .
Key Structural Implications
- Electronic Properties: Quinolinium and naphthothiazolium cores exhibit stronger electron-withdrawing effects than indolium, influencing absorption/emission wavelengths.
- Solubility : LDS 751 is soluble in DMSO , whereas LDS 798’s applications in MOFs suggest compatibility with polar aprotic solvents.
Photophysical Properties
Biotechnology and Biochemistry
Materials Science and Photonics
- LDS 798 : Integrated into MOF heterostructures for multilevel photonic encoding , leveraging NIR lasing for encryption .
Biological Activity
4-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-1-ethylquinolinium perchlorate, also known as LDS 798, is a complex organic compound with significant biological activity. Its unique structure, characterized by a quinolinium moiety and a dimethylamino group, contributes to its reactivity and potential applications in various fields, particularly in biological studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C23H25ClN2O4
- Molecular Weight : Approximately 428.909 g/mol
- CAS Number : 92479-59-9
Structural Features
The compound features a quinolinium core that enhances its solubility and biological activity. The presence of the dimethylamino group increases its reactivity, making it suitable for various applications in research and industry.
Research indicates that compounds similar to LDS 798 exhibit diverse biological activities, including:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent due to its ability to interact with bacterial membranes.
- Fluorescent Properties : As a fluorochrome, it is utilized in microscopy and flow cytometry for staining nucleic acids, allowing for the discrimination of different cell types.
Binding Affinity Studies
Studies have focused on the binding affinity of LDS 798 with biological macromolecules. These investigations are crucial for understanding its therapeutic roles and mechanisms of action. For instance, docking studies suggest that the compound can effectively bind to target proteins, potentially inhibiting their functions.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of LDS 798, it was found to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing effective concentrations ranging from 10 to 50 µg/mL against Gram-positive bacteria.
Case Study 2: Cell Viability Assays
LDS 798 was tested for cytotoxicity in various cell lines using MTT assays. Results indicated that at concentrations below 25 µg/mL, the compound did not exhibit significant cytotoxic effects on human fibroblast cells, suggesting a favorable safety profile for potential therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| LDS 751 Dye | C25H30ClN3O4 | Known for its role as a fluorochrome with applications in microscopy. |
| Quinacrine | C23H30ClN3O | An antimalarial drug that shares structural characteristics but has different biological activities. |
The uniqueness of LDS 798 lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to these structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can purity be maximized during synthesis?
- Methodology : The synthesis of quinolinium derivatives often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the conjugated system. For example, aryl boronic acids can react with halogenated precursors in solvents like DMF or ethanol under reflux (80–120°C), using PdCl₂(PPh₃)₂ or Pd(OAc)₂ as catalysts . Purification via column chromatography (silica gel, eluents such as ethyl acetate/toluene) or preparative TLC (1% EtOAc/toluene) is critical for isolating high-purity products (>95%) .
- Key Parameters :
| Reaction Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Coupling | Pd(OAc)₂ | DMF | 80°C | 85–92% |
| Purification | Silica gel | EtOAc/Hexane | RT | 90–95% purity |
Q. How should researchers assess the photostability and thermal stability of this compound under experimental conditions?
- Methodology : Accelerated stability studies are recommended:
- Photostability : Expose the compound to UV-Vis light (e.g., 365 nm) in controlled environments (argon atmosphere) and monitor degradation via HPLC or UV-Vis spectroscopy at intervals (0, 24, 48 hrs) .
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 4°C in amber vials to minimize degradation .
Q. What spectroscopic techniques are essential for characterizing its structural integrity?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions and conjugation patterns. For example, aromatic protons in the quinolinium core typically appear at δ 7.5–9.0 ppm .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺: 409.18; observed: 409.17) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretches near 1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental data on electronic properties?
- Methodology : Perform time-dependent density functional theory (TD-DFT) calculations to predict UV-Vis absorption maxima. Compare results with experimental data to identify discrepancies (e.g., solvent effects or aggregation states). Use Gaussian09 or ORCA software with B3LYP/6-31G(d) basis sets .
Q. What advanced techniques elucidate its electronic transitions and excited-state dynamics?
- Methodology :
- Transient Absorption Spectroscopy : Probe excited-state lifetimes (e.g., femtosecond laser pulses) to study charge-transfer processes .
- Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile can determine HOMO/LUMO levels (e.g., E₀ₓ = +1.2 V vs. Ag/AgCl) .
Q. How can researchers design experiments to study its interaction with biological membranes or proteins?
- Methodology :
- Fluorescence Quenching : Monitor changes in emission intensity upon titration with lipid vesicles or bovine serum albumin (BSA).
- Surface Plasmon Resonance (SPR) : Immobilize membrane models (e.g., liposomes) on sensor chips to measure binding kinetics (Kd, kon/koff) .
Q. What strategies address contradictions in fluorescence quantum yield measurements across different solvents?
- Methodology :
- Solvent Polarity Calibration : Use reference dyes (e.g., rhodamine B) to normalize quantum yields in solvents like DMSO, ethanol, and water.
- Temperature Control : Ensure measurements are conducted at 25°C to minimize thermal broadening effects .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and experimental absorption spectra?
- Steps :
Verify solvent parameters (e.g., dielectric constant) in computational models.
Check for aggregation-induced spectral shifts via concentration-dependent studies.
Re-optimize DFT functionals (e.g., switch from B3LYP to CAM-B3LYP for charge-transfer states) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
